Cas no 77039-78-2 (2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro-)

2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro-, is a versatile intermediate in organic synthesis, particularly valued for its reactivity as an acylating agent. The dihydrobenzopyran scaffold provides a stable yet modifiable framework, making it useful in the preparation of heterocyclic compounds and pharmaceutical precursors. Its carbonyl chloride functionality enables efficient coupling reactions with nucleophiles, such as amines or alcohols, facilitating the synthesis of esters, amides, and other derivatives. This compound is particularly advantageous in medicinal chemistry for constructing bioactive molecules due to its balanced reactivity and structural flexibility. Proper handling under anhydrous conditions is recommended to preserve its stability and reactivity.
2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro- structure
77039-78-2 structure
Product Name:2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro-
CAS No:77039-78-2
MF:C10H9ClO2
MW:196.630262136459
MDL:MFCD04115395
CID:548754
PubChem ID:2794583
Update Time:2025-05-26

2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro-
    • 2-CHROMANECARBONYL CHLORIDE
    • Chromane-2-carbonyl chloride
    • 3,4-dihydro-2H-chromene-2-carbonyl chloride
    • 77039-78-2
    • SCHEMBL2458533
    • UXOHRZNOVPCNMD-UHFFFAOYSA-N
    • AKOS006295418
    • 2-chlorocarbonyl-3,4-dihydro-2H-1-benzopyran
    • 3,4-dihydro-2H-1-benzopyran-2-carbonyl chloride
    • Chroman-2-carbonyl Chloride
    • 2-Pyridinecarbaldehydeoxime
    • MFCD04115395
    • FT-0612031
    • 3,4-dihydro-1-benzopyran-2-carboxylic acid chloride
    • chroman-2-carboxylic acid chloride
    • 2,3-dihydro-4H-benzopyran-2-carboxylic acid chloride
    • 227466-91-3
    • MDL: MFCD04115395
    • Inchi: 1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2
    • InChI Key: UXOHRZNOVPCNMD-UHFFFAOYSA-N
    • SMILES: ClC(C1CCC2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 196.02917
  • Monoisotopic Mass: 196.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.281
  • Boiling Point: 292.4°C at 760 mmHg
  • Flash Point: 108.9°C
  • Refractive Index: 1.557
  • PSA: 26.3

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2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro- Suppliers

Amadis Chemical Company Limited
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(CAS:77039-78-2)2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro-
Order Number:A1176376
Stock Status:in Stock
Quantity:500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:34
Price ($):178.0/243.0
Email:sales@amadischem.com

2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro- Related Literature

Additional information on 2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro-

Introduction to 2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro (CAS No. 77039-78-2)

The compound 2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro (CAS No. 77039-78-2) is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzopyrans, which are fused bicyclic structures consisting of a benzene ring and a pyran ring. The presence of the carbonyl chloride group in its structure makes it a reactive compound with potential applications in various chemical reactions and syntheses.

The benzopyran framework is known for its versatility in organic synthesis. The 3,4-dihydro derivative adds an additional level of complexity due to the partial saturation of the pyran ring. This makes the compound an interesting target for researchers exploring new synthetic pathways and material properties. Recent studies have highlighted its potential in drug design, where the benzopyran core is often associated with bioactive properties.

One of the most notable aspects of 2H-1-Benzopyran-2-carbonylchloride is its reactivity. The carbonyl chloride group is highly electrophilic and can undergo nucleophilic attacks, making it a valuable reagent in organic transformations. For instance, it can be used in the synthesis of amides or esters by reacting with amines or alcohols respectively. This reactivity has been leveraged in recent research to develop novel synthetic routes for complex molecules.

In terms of applications, this compound has found relevance in the pharmaceutical industry. Its structure resembles certain bioactive compounds, suggesting potential use as a lead molecule for drug discovery. Recent studies have explored its role in inhibiting specific enzymes and its potential as an anti-inflammatory agent. These findings underscore its importance in medicinal chemistry.

The synthesis of 2H-1-Benzopyran-2-carbonylchloride involves multi-step processes that require precise control over reaction conditions. Researchers have developed efficient methods to synthesize this compound using various starting materials and catalysts. These advancements have improved the yield and purity of the product, making it more accessible for further studies.

From a structural standpoint, the molecule exhibits a unique balance between aromatic stability and reactive functionality. The benzene ring provides aromaticity and planarity, while the carbonyl chloride group introduces reactivity. This combination makes it an ideal candidate for exploring electronic effects in chemical reactions.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure of this compound with high accuracy. These models provide insights into its reactivity and stability under different conditions. Such computational studies are complemented by experimental work, leading to a deeper understanding of its chemical behavior.

In conclusion, 2H-1-Benzopyran-2-carbonylchloride (CAS No. 77039-78-2) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure and reactivity make it a valuable tool for researchers across various disciplines within chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:77039-78-2)2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro-
A1176376
Purity:99%/99%
Quantity:500mg/1g
Price ($):178.0/243.0
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